molecular formula C19H26N4O B2592675 N-cyclohexyl-2-(3-(dimethylamino)-4-phenyl-1H-pyrazol-1-yl)acetamide CAS No. 1251582-99-6

N-cyclohexyl-2-(3-(dimethylamino)-4-phenyl-1H-pyrazol-1-yl)acetamide

Cat. No.: B2592675
CAS No.: 1251582-99-6
M. Wt: 326.444
InChI Key: TYSIBUWHXFUUJE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-cyclohexyl-2-(3-(dimethylamino)-4-phenyl-1H-pyrazol-1-yl)acetamide is a synthetic compound with a complex structure that includes a cyclohexyl group, a dimethylamino group, and a phenyl-substituted pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclohexyl-2-(3-(dimethylamino)-4-phenyl-1H-pyrazol-1-yl)acetamide typically involves multiple steps. One common approach is to start with the preparation of the pyrazole ring, followed by the introduction of the dimethylamino and phenyl groups. The final step involves the attachment of the cyclohexyl group to the acetamide moiety. Specific reaction conditions, such as the use of catalysts, solvents, and temperature control, are crucial to ensure high yield and purity of the final product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process while maintaining product quality .

Chemical Reactions Analysis

Types of Reactions

N-cyclohexyl-2-(3-(dimethylamino)-4-phenyl-1H-pyrazol-1-yl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent choice, and reaction time are optimized based on the desired transformation .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups at specific positions on the molecule .

Scientific Research Applications

N-cyclohexyl-2-(3-(dimethylamino)-4-phenyl-1H-pyrazol-1-yl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-cyclohexyl-2-(3-(dimethylamino)-4-phenyl-1H-pyrazol-1-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and affecting various biological pathways. Detailed studies on its binding affinity and specificity are essential to understand its full mechanism of action .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other N-substituted acetamides and pyrazole derivatives, such as N-cyclohexyl-2-(methylamino)acetamide and N,N-dimethylcyclohexylamine .

Uniqueness

N-cyclohexyl-2-(3-(dimethylamino)-4-phenyl-1H-pyrazol-1-yl)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile modifications, making it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

N-cyclohexyl-2-[3-(dimethylamino)-4-phenylpyrazol-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N4O/c1-22(2)19-17(15-9-5-3-6-10-15)13-23(21-19)14-18(24)20-16-11-7-4-8-12-16/h3,5-6,9-10,13,16H,4,7-8,11-12,14H2,1-2H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYSIBUWHXFUUJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NN(C=C1C2=CC=CC=C2)CC(=O)NC3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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